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Compound Name: Lascufloxacin

Cat. No.: B608474 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

implementing an intravenous (IV) to oral (PO) switch therapy regimen for Lascufloxacin, a

novel fluoroquinolone antibiotic. The information is based on current clinical trial data and

pharmacokinetic profiles, designed to guide further research and clinical application

development.

Introduction
Lascufloxacin is a novel 8-methoxy fluoroquinolone antibacterial agent with potent activity

against a broad spectrum of pathogens responsible for respiratory tract infections, including

Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, Moraxella

catarrhalis, and Mycoplasma pneumoniae[1]. It functions by inhibiting both DNA gyrase and

topoisomerase IV, which is anticipated to minimize the development of bacterial resistance[2]

[3]. Developed in both intravenous and oral formulations, Lascufloxacin is a prime candidate

for IV to PO switch therapy, a strategy that can reduce the length of hospitalization, lower

healthcare costs, and improve patient satisfaction[2][4].

Recent clinical trials have demonstrated the efficacy and safety of a Lascufloxacin IV-to-oral

switch therapy in patients with community-onset pneumonia[2][5][6]. This document outlines

the key data and protocols from these studies to facilitate further research and application.
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Pharmacokinetic Profile: IV vs. Oral Administration
The feasibility of an IV to PO switch is heavily dependent on the pharmacokinetic properties of

the drug. Lascufloxacin exhibits a favorable pharmacokinetic profile for this therapeutic

strategy, characterized by high bioavailability and a long elimination half-life[7][8].

Table 1: Pharmacokinetic Parameters of Lascufloxacin

Parameter
Intravenous (100
mg)[1]

Oral (100 mg)[1] Oral (75 mg)[1][9]

Bioavailability N/A ~96%[7][8] -

Cmax (Maximum

Concentration)
- -

0.576 µg/mL (plasma)

[1][9]

AUC0–24 (Area

Under the Curve)
- -

7.67 µg·h/mL (plasma)

[1][9]

Tmax (Time to

Maximum

Concentration)

- - 1 h (plasma)[1][9]

Elimination Half-life - 15.6 to 18.2 h 16.1 h[7][8]

Total Body Clearance 7.62 L/h 8.07 L/h -

Volume of Distribution 172 L 188 L -

Plasma Protein

Binding
74.0% 74.0% -

Lascufloxacin also demonstrates excellent penetration into the epithelial lining fluid and

alveolar macrophages, with concentrations significantly exceeding those in plasma[1][9]. This

high concentration at the site of infection is crucial for its efficacy in treating respiratory

infections.
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The following protocol is based on a multicenter, open-label, single-arm clinical trial evaluating

the efficacy and safety of Lascufloxacin IV-PO switch therapy in patients with mild-to-

moderate community-onset pneumonia[2][5][6].

Inclusion Criteria:

Adult patients diagnosed with mild-to-moderate community-onset pneumonia (CAP) or

nursing and healthcare-associated pneumonia (NHCAP)[2][6].

Patients requiring initial intravenous antibiotic therapy.

Exclusion Criteria:

Severe pneumonia requiring intensive care unit (ICU) admission.

Known hypersensitivity to quinolone antibiotics.

Patients with contraindications to oral medication (e.g., vomiting, malabsorption

syndromes)[10].

Intravenous Administration: 75 mg of Lascufloxacin administered once daily[11].

Oral Administration: 75 mg of Lascufloxacin administered once daily[11].

The decision to switch from intravenous to oral therapy should be made based on the patient's

clinical stability. The switch was typically initiated between days 3 and 5 of treatment in the

clinical trial once the following criteria were met[5][6]:

Clinical Improvement:

Resolution of fever (temperature between 36°C and 38°C for at least 24 hours)[12].

Improvement in signs and symptoms of pneumonia (e.g., cough, sputum production,

respiratory rate)[4].

Hemodynamic stability (heart rate < 90 bpm for the previous 12 hours)[10][12].

Gastrointestinal Function:
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Ability to tolerate oral intake without vomiting or malabsorption issues[10].

Laboratory Markers:

White blood cell count returning to the normal range (4 to 12x10^9/L)[10].

Patient Enrollment: Recruit patients with a diagnosis of mild-to-moderate community-onset

pneumonia who require initial IV antibiotic therapy.

Initial Treatment: Administer Lascufloxacin 75 mg intravenously once daily.

Daily Assessment: Monitor patients daily for clinical improvement, including vital signs,

respiratory symptoms, and ability to tolerate oral intake.

Switch to Oral Therapy: Between days 3 and 5, if the patient meets the predefined criteria for

clinical stability, discontinue the intravenous infusion and initiate oral Lascufloxacin 75 mg

once daily.

Duration of Therapy: The total duration of Lascufloxacin therapy (IV + PO) is typically 7 to

14 days, depending on the clinical response[11].

Endpoints:

Primary Endpoint: Clinical cure rate at the Test of Cure (TOC) visit.

Secondary Endpoints:

Proportion of patients successfully switched to oral therapy.

Clinical efficacy at the End of Treatment (EOT).

Microbiological response.

Incidence of adverse events.

Clinical Efficacy and Safety Data
A single-arm, open-label clinical trial involving 120 patients demonstrated the high efficacy and

acceptable safety profile of Lascufloxacin IV-to-oral switch therapy for community-onset
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pneumonia[2][5][6].

Table 2: Clinical Efficacy of Lascufloxacin IV-PO Switch Therapy[2][5][6]

Efficacy Endpoint
Cure/Effective Rate
(n=104)

95% Confidence Interval

Test of Cure (TOC) 96.2% (100/104) 90.44% - 98.94%

Early Clinical Efficacy 97.1% (101/104) 91.80% - 99.40%

End of Treatment (EOT) 99.0% (103/104) 94.76% - 99.98%

The overall implementation rate of the switch therapy was 95% (114/120), with the majority

of switches occurring by day three of treatment[2][5].

Adverse events related to the study drug were reported in 10.0% of patients, with hepatic

dysfunction being the most common[2][5][6]. No severe adverse events, apart from

worsening pneumonia, were observed[2][5].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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